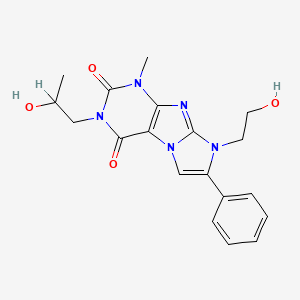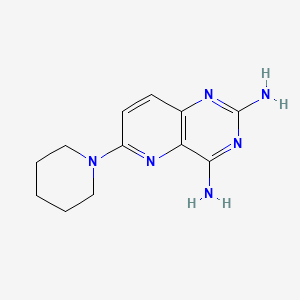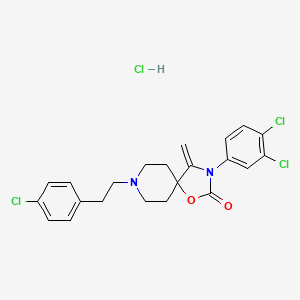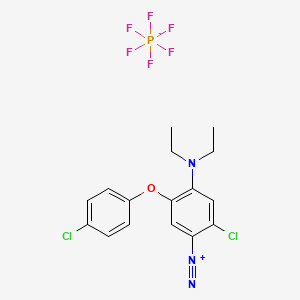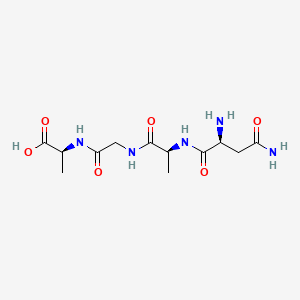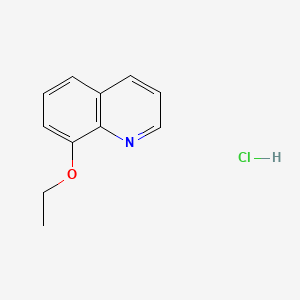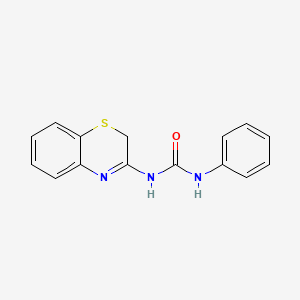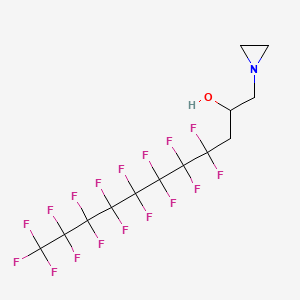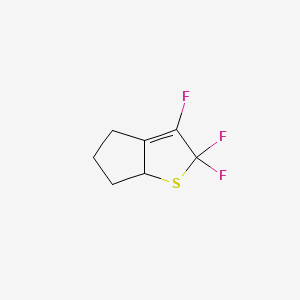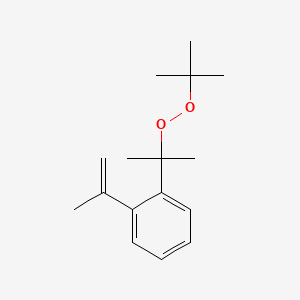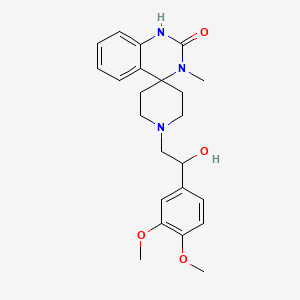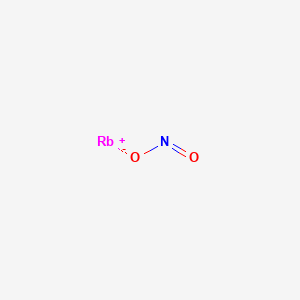
Rubidium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium nitrite is an inorganic compound with the chemical formula RbNO₂. It is a nitrite salt of rubidium, an alkali metal. This compound is typically found as a white crystalline solid and is highly soluble in water. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium nitrite can be synthesized through several methods. One common method involves the reaction of rubidium hydroxide (RbOH) with nitrous acid (HNO₂): [ \text{RbOH} + \text{HNO}_2 \rightarrow \text{RbNO}_2 + \text{H}_2\text{O} ]
Another method involves the reaction of rubidium carbonate (Rb₂CO₃) with nitric oxide (NO) in the presence of oxygen: [ \text{Rb}_2\text{CO}_3 + 2\text{NO} + \frac{1}{2}\text{O}_2 \rightarrow 2\text{RbNO}_2 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of rubidium chloride (RbCl) with sodium nitrite (NaNO₂) in an aqueous solution. The this compound is then crystallized out of the solution: [ \text{RbCl} + \text{NaNO}_2 \rightarrow \text{RbNO}_2 + \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions
Rubidium nitrite undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to rubidium nitrate (RbNO₃) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂): [ 2\text{RbNO}_2 + \text{H}_2\text{O}_2 \rightarrow 2\text{RbNO}_3 + \text{H}_2\text{O} ]
-
Reduction: : It can be reduced to rubidium hydroxide (RbOH) and ammonia (NH₃) in the presence of a reducing agent like lithium aluminum hydride (LiAlH₄): [ \text{RbNO}_2 + 4\text{LiAlH}_4 + 4\text{H}_2\text{O} \rightarrow \text{RbOH} + \text{NH}_3 + 4\text{LiAlH}_3 + 3\text{H}_2 ]
-
Substitution: : this compound can undergo substitution reactions with halides to form rubidium halides and nitrous acid: [ \text{RbNO}_2 + \text{HCl} \rightarrow \text{RbCl} + \text{HNO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid for substitution reactions. These reactions typically occur under standard laboratory conditions.
Major Products
The major products formed from these reactions include rubidium nitrate, rubidium hydroxide, ammonia, rubidium chloride, and nitrous acid.
Scientific Research Applications
Rubidium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology: this compound is used in biological studies to investigate the effects of nitrite ions on biological systems.
Medicine: It is studied for its potential use in medical applications, such as in the treatment of certain diseases where nitrite ions play a role.
Industry: this compound is used in the manufacturing of specialty chemicals and in the production of rubidium-based catalysts.
Mechanism of Action
The mechanism by which rubidium nitrite exerts its effects involves the release of nitrite ions (NO₂⁻) in solution. These nitrite ions can participate in various biochemical pathways, including the formation of nitric oxide (NO), which is a signaling molecule involved in vasodilation and other physiological processes. The molecular targets of nitrite ions include enzymes such as nitric oxide synthase and guanylate cyclase, which are involved in the regulation of blood pressure and other cellular functions.
Comparison with Similar Compounds
Rubidium nitrite can be compared with other alkali metal nitrites, such as sodium nitrite (NaNO₂) and potassium nitrite (KNO₂). While all these compounds share similar chemical properties and reactivity, this compound is unique due to the larger ionic radius of rubidium compared to sodium and potassium. This difference in ionic size can affect the solubility, reactivity, and other physical properties of the compound.
List of Similar Compounds
- Sodium nitrite (NaNO₂)
- Potassium nitrite (KNO₂)
- Cesium nitrite (CsNO₂)
- Lithium nitrite (LiNO₂)
This compound stands out due to its specific applications and the unique properties imparted by the rubidium ion.
Properties
CAS No. |
13825-25-7 |
|---|---|
Molecular Formula |
NO2Rb |
Molecular Weight |
131.473 g/mol |
IUPAC Name |
rubidium(1+);nitrite |
InChI |
InChI=1S/HNO2.Rb/c2-1-3;/h(H,2,3);/q;+1/p-1 |
InChI Key |
VPMVPQJJBGXJAI-UHFFFAOYSA-M |
Canonical SMILES |
N(=O)[O-].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


